2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
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Overview
Description
2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the methoxy group, nitro group, and oxazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Vinylation: The vinyl group is introduced through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Aniline Formation: Finally, the aniline moiety is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitro group and oxazole ring suggests potential activity as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzamide
- 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenol
Uniqueness
Compared to similar compounds, 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is unique due to the presence of the aniline moiety, which can participate in a wider range of chemical reactions
Biological Activity
2-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known by its CAS number 240799-72-8, is a synthetic organic compound with a complex structure that includes a methoxy group, an oxazole ring, and an aniline moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C13H13N3O4
- Molecular Weight : 275.26 g/mol
- IUPAC Name : this compound
- LogP : 2.6 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Oxazole Ring : This moiety may enhance binding affinity to specific biological targets, such as enzymes or receptors.
- Aniline Moiety : The aniline structure allows for participation in electrophilic aromatic substitution reactions, which can modify the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains:
- Escherichia coli: MIC values as low as 0.0195 mg/mL.
- Staphylococcus aureus: MIC values ranging from 5.64 to 77.38 µM.
These findings suggest that the compound may possess similar antimicrobial properties due to its structural features .
Cytotoxicity and Mutagenicity
Studies involving nitroanilines have demonstrated potential cytotoxic effects:
- In animal studies, exposure to similar compounds has resulted in decreased body weight and altered organ weights (e.g., increased liver weight) at high doses .
- The mutagenic potential of nitro-substituted anilines is well-documented; the presence and position of nitro groups significantly influence mutagenicity .
Study on Structural Analogues
A study evaluating the effects of structurally related compounds found that those with a nitro group at the para position exhibited stronger mutagenic activity compared to their meta counterparts . This correlation highlights the importance of molecular structure in determining biological activity.
Toxicological Assessment
In a reproductive toxicity study involving timed-mated female rats exposed to high concentrations of related compounds, significant changes in reproductive outcomes were noted, emphasizing the need for careful assessment of such chemicals in pharmacological applications .
Applications in Research
The unique structure of this compound positions it as a promising candidate for:
- Medicinal Chemistry : Potential development as a new pharmacophore targeting bacterial infections and inflammatory diseases.
- Materials Science : Use in organic electronics and advanced materials due to its unique chemical properties.
Properties
IUPAC Name |
2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)7-8-14-10-5-3-4-6-11(10)19-2/h3-8,14H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRKDPBFKODLJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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